2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound that belongs to the quinoline family. Its structure features a chloro group, a methoxy group, and a vinyl moiety, along with two diethoxycarbonyl groups. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 335.77 g/mol.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide or potassium carbonate for substitution reactions.
Research indicates that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve:
The synthesis of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves several steps:
These steps often require careful control of reaction conditions to optimize yield and purity .
The compound has several applications in various fields:
Studies have shown that 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline interacts with various biological targets. Its ability to intercalate DNA suggests potential applications in cancer therapy. Additionally, enzyme inhibition studies indicate that it may affect metabolic pathways critical for cancer cell proliferation .
Several compounds share structural similarities with 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-7-methoxy-3-vinylquinoline | Chloro and methoxy groups on the quinoline ring | Exhibits different reactivity due to substitution pattern |
| 7-Methoxy-2-methylquinoline-3-carboxylic acid | Carboxylic acid instead of vinyl | Potentially different biological activity |
| 2-Chloro-6-methoxy-3-nitropyridine | Nitropyridine instead of quinoline | Different electronic properties affecting reactivity |
The uniqueness of 2-Chloro-6-methoxy-3-(2,2-diethoxycarbonyl)vinylquinoline lies in its specific substitution pattern and the presence of diethoxycarbonyl groups, which may impart distinct chemical reactivity and biological activities compared to these similar compounds .